molecular formula C12H24N2O2 B6353301 tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate CAS No. 473838-71-0

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate

Cat. No.: B6353301
CAS No.: 473838-71-0
M. Wt: 228.33 g/mol
InChI Key: UPXRTDGIBOVLGV-SECBINFHSA-N
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Description

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of carbamates involves the inhibition of acetylcholinesterase (AChE) within the nervous tissue and at the neuromuscular junction . Carbamates inhibit AChE reversibly by carbamylation, leading to an accumulation of the neurotransmitter acetylcholine (ACh), which overstimulates muscarinic ACh receptors (mAChRs) and nicotinic ACh receptors (nAChRs) .

Safety and Hazards

The safety information available indicates that t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate is associated with some hazards. The GHS pictograms indicate a signal word of “Warning” and precautionary statements include "P261" .

Preparation Methods

The synthesis of tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate involves several steps. One common method includes the reaction of Boc acid anhydride with ethanol in the presence of 70% aqueous ammonia . The reaction mixture is cooled in an ice bath and stirred at approximately 0°C for one hour. Afterward, the mixture is brought to room temperature and stirred for an additional 18 hours. The organic solvent is then evaporated, and the residue is recrystallized from n-hexane to obtain the final product .

Chemical Reactions Analysis

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones , while reduction can produce alcohols or amines .

Properties

IUPAC Name

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRTDGIBOVLGV-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNCC[C@H]1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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